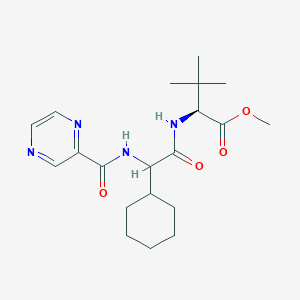

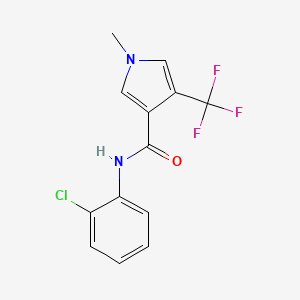

![molecular formula C20H24N6O3 B2919863 2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-phenylpropyl)acetamide CAS No. 1251584-18-5](/img/structure/B2919863.png)

2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-phenylpropyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-phenylpropyl)acetamide” is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class . These compounds are known for their potential as c-Met kinase inhibitors . They have been evaluated against various cancer cell lines .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives can be achieved through a variety of synthetic routes . Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups including a morpholino group, a triazolo[4,3-a]pyrazine ring, and a phenylpropyl group. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .

Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The triazolo[4,3-a]pyrazine ring, in particular, is known to participate in a variety of reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as solubility, stability, and reactivity could be influenced by the presence of the various functional groups within the molecule .

Applications De Recherche Scientifique

Anticancer and Antimicrobial Activities

- Compounds structurally related to 2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-phenylpropyl)acetamide have shown potential in anticancer and antimicrobial activities. For instance, a study by Riyadh, Kheder, and Asiry (2013) reports the synthesis of triazole, triazolotriazine, and pyrazolotriazine derivatives with antipyrin-4-yl or antipyrin-4-ylcarboxamide moieties, which possess anticancer and antimicrobial properties (Riyadh, Kheder, & Asiry, 2013).

Synthesis and Chemical Properties

- A novel method for synthesizing 8-oxo-3-thioxo-2,3,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazines has been developed, involving an intramolecular condensation reaction. This method is noted for its simplicity and good yields, as described by Lee et al. (1989) (Lee et al., 1989).

Pharmaceutical and Medicinal Applications

- Compounds similar to 2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-phenylpropyl)acetamide have been synthesized and evaluated for their pharmaceutical and medicinal applications. Sitapara, Pandya, and Pashavan (2022) discuss the synthesis of aryl or heteroaryl compounds, including 1H-1,2,3-triazol-1-yl-N-(4-phenylpyrimidin-2-yl)acetamide derivatives, which have a wide range of chemotherapeutic values (Sitapara, Pandya, & Pashavan, 2022).

Insecticidal Assessment

- Related compounds have been examined for their potential as insecticidal agents. Fadda et al. (2017) report on the synthesis of various heterocycles, including pyrazolotriazine and triazolotriazine derivatives, which were tested for insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Molecular Probes

- Pyrazolotriazolopyrimidin-5-amine derivatives, which are structurally similar, have been used as molecular probes for receptors. Kumar et al. (2011) extended ether-linked chain substituents to create potent and selective antagonists for specific receptors, demonstrating their utility in pharmacological studies (Kumar et al., 2011).

Mécanisme D'action

Target of Action

The primary target of this compound is the c-Met kinase . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancer cells, making it a significant target for cancer therapy .

Mode of Action

The compound interacts with its target, c-Met kinase, by inhibiting its activity . This inhibition disrupts the signaling pathways that promote cancer cell growth and survival, leading to a decrease in tumor growth .

Biochemical Pathways

The compound affects the c-Met signaling pathway . When c-Met kinase is inhibited, it disrupts the downstream signaling pathways that promote cell growth and survival. This disruption can lead to cell cycle arrest and apoptosis, which are processes that control cell growth and death .

Result of Action

The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It has been shown to possess superior c-Met kinase inhibition ability at the nanomolar level . The compound’s action results in decreased tumor growth due to the disruption of cell growth and survival pathways .

Action Environment

Safety and Hazards

Orientations Futures

The future directions for research on this compound could include further exploration of its potential as a c-Met kinase inhibitor, as well as investigation of its other possible biological activities . Additionally, modifications to its structure could be explored to improve its properties or to discover new activities .

Propriétés

IUPAC Name |

2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(3-phenylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O3/c27-17(21-8-4-7-16-5-2-1-3-6-16)15-26-20(28)25-10-9-22-18(19(25)23-26)24-11-13-29-14-12-24/h1-3,5-6,9-10H,4,7-8,11-15H2,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMMBDPXKYQGBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CN3C2=NN(C3=O)CC(=O)NCCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-phenylpropyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

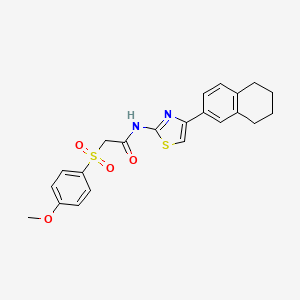

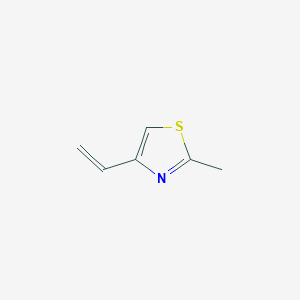

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2919782.png)

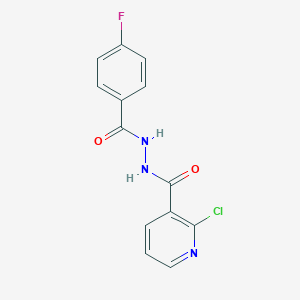

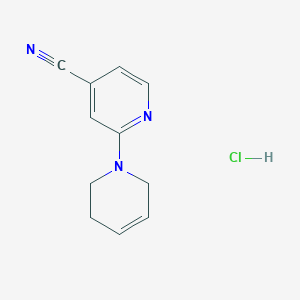

![N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2919785.png)

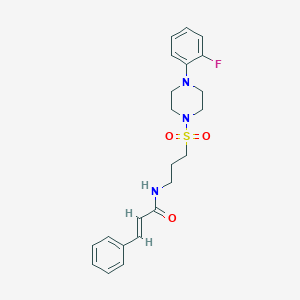

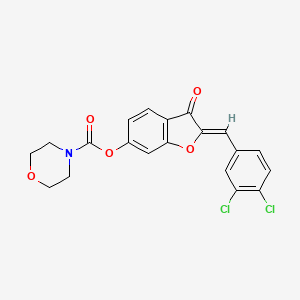

![(2E)-2-[(2-hydroxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B2919788.png)

![4-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2919795.png)

![1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![3,4-dimethoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2919801.png)